molecular formula C7H9Cl2NO B1435947 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 2097936-40-6

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1435947
CAS No.: 2097936-40-6
M. Wt: 194.06 g/mol
InChI Key: XEULLCNYGDJANE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMR Spectroscopy and Structural Analysis

The use of 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride and its derivatives is prominent in the field of Nuclear Magnetic Resonance (NMR) spectroscopy and structural analysis. For instance, Irvine, Cooper, and Thornburgh (2008) utilized the one-bond chlorine-isotope effect in 13C NMR to identify chlorinated carbons in the structural analysis of chlorinated compounds, demonstrating the compound's utility in solving structural problems in chemistry (Irvine, Cooper, & Thornburgh, 2008).

Organic Synthesis and Derivatization

The compound is also extensively used in organic synthesis and derivatization. Borgarelli et al. (2022) highlighted its role in creating a scaffold for downstream derivatization towards new 1,4-dihydropyridine molecules, proving its versatility in the synthesis of complex organic compounds (Borgarelli et al., 2022). Zhu and Shi (2011) also demonstrated its use in synthesizing pyridine derivatives with moderate insecticidal and fungicidal activities, showcasing its potential in agricultural chemistry (Zhu & Shi, 2011).

Crystallography and Molecular Interaction Studies

In crystallography, the compound contributes to understanding molecular interactions and crystal packing. For instance, Linden et al. (2006) explored the cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives to understand calcium modulatory properties and molecular geometry (Linden et al., 2006).

Properties

IUPAC Name

4-(chloromethyl)-1-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEULLCNYGDJANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.